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Cat. No.: B107114 Get Quote

Introduction: The Utility of a Strained Ring System
in Synthesis
Methyl 3-methylenecyclobutanecarboxylate is a fascinating and highly versatile organic

compound that has garnered attention within the research and development sectors of

chemical synthesis. Its structure, which incorporates a strained cyclobutane ring, an exocyclic

double bond, and a methyl ester functional group, makes it a valuable and reactive building

block for the synthesis of more complex molecular architectures. The inherent ring strain and

the presence of multiple reactive sites provide a unique chemical profile, allowing for a diverse

range of transformations.

This guide provides an in-depth analysis of methyl 3-methylenecyclobutanecarboxylate,

covering its molecular structure, physicochemical properties, a detailed synthesis protocol with

mechanistic insights, and its applications as a key intermediate in advanced organic synthesis.

For researchers and professionals in drug development, understanding the nuances of such

building blocks is paramount for the efficient design and execution of novel synthetic pathways.

Molecular Structure and Physicochemical
Properties
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Molecular Structure
The structure of methyl 3-methylenecyclobutanecarboxylate is characterized by a four-

membered carbon ring with a methyl ester group at the C1 position and an exocyclic methylene

group at the C3 position.

Figure 1: 2D Molecular Structure of Methyl 3-methylenecyclobutanecarboxylate.

Physicochemical Data Summary
The key physicochemical properties of methyl 3-methylenecyclobutanecarboxylate are

summarized in the table below. This data is essential for its handling, reaction setup, and

purification.
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Property Value Source

IUPAC Name

methyl 3-

methylidenecyclobutane-1-

carboxylate

ChemBK[1]

CAS Number 15963-40-3 ChemBK[1]

Molecular Formula C₇H₁₀O₂ ChemBK[1]

Molecular Weight 126.15 g/mol
NINGBO INNO PHARMCHEM

CO.,LTD.[2]

Boiling Point 56-59 °C (at 20 Torr) ChemBK[1]

Density 1.01 ± 0.1 g/cm³ (Predicted) ChemBK[1]

Storage Condition 2-8°C ChemBK[1]

Synthesis and Mechanistic Insights
The most direct and common laboratory synthesis of methyl 3-
methylenecyclobutanecarboxylate involves the Wittig olefination of its corresponding ketone

precursor, methyl 3-oxocyclobutanecarboxylate. This method is highly efficient for converting a

carbonyl group into an exocyclic double bond.

Representative Synthesis Protocol: Wittig Olefination
This protocol describes the conversion of methyl 3-oxocyclobutanecarboxylate to methyl 3-
methylenecyclobutanecarboxylate using methylenetriphenylphosphorane, a classic Wittig

reagent.

Materials:

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK))

Anhydrous Tetrahydrofuran (THF)
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Methyl 3-oxocyclobutanecarboxylate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or MTBE

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add

anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

Slowly add a solution of a strong base, such as n-BuLi in hexanes or t-BuOK in THF (1.05

equivalents), to the stirred suspension. The formation of the bright yellow-orange

methylenetriphenylphosphorane ylide will be observed. Allow the mixture to stir at 0 °C for 30

minutes, then warm to room temperature and stir for an additional hour.

Olefination Reaction: Cool the ylide solution back down to 0 °C. Add a solution of methyl 3-

oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution

over 15-20 minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Workup and Purification: Upon completion, quench the reaction by slowly adding saturated

aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl

ether or MTBE (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the solvent under reduced pressure. The crude

product will contain the desired ester and triphenylphosphine oxide as a byproduct.
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Purify the crude material by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes, to yield pure methyl 3-
methylenecyclobutanecarboxylate.

Mechanistic Rationale
The Wittig reaction is a cornerstone of organic synthesis for alkene formation. The causality

behind the experimental choices is rooted in the mechanism:

Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic

solvents like water. Therefore, anhydrous solvents and an inert atmosphere are critical to

prevent quenching of the ylide and ensure high yields.

Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium

salt, which has a pKa of approximately 22-35 depending on the substituents. n-BuLi and t-

BuOK are common choices that efficiently generate the ylide without competing side

reactions.

Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide

and the ketone to form a transient four-membered oxaphosphetane intermediate. This

intermediate then undergoes a retro-[2+2] cycloaddition to collapse, forming the desired

alkene and the thermodynamically stable triphenylphosphine oxide. The formation of the

strong P=O bond is the driving force for this reaction.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of methyl 3-
methylenecyclobutanecarboxylate.
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Step 1: Ylide Formation

Step 2: Olefination

Step 3: PurificationMethyltriphenylphosphonium
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Caption: Synthesis workflow for Methyl 3-methylenecyclobutanecarboxylate.

Spectroscopic Characterization (Predicted)
While a publicly available, verified spectrum for this specific molecule is not readily available, its

¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous

compounds.

¹H NMR:

Methylene protons (=CH₂): A singlet or narrow multiplet is expected around δ 4.8-5.0 ppm.

Methyl ester protons (-OCH₃): A sharp singlet is expected around δ 3.7 ppm.

Cyclobutane ring protons (-CH₂- and -CH-): A series of complex multiplets would be

expected in the range of δ 2.5-3.5 ppm. The methine proton adjacent to the ester will likely

be the most downfield of this group.

¹³C NMR:

Ester carbonyl carbon (-C=O): A signal is expected around δ 170-175 ppm.
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Alkene carbons (=C< and =CH₂): Two signals are expected in the vinyl region, with the

quaternary carbon around δ 140-150 ppm and the methylene carbon around δ 105-115

ppm.

Methyl ester carbon (-OCH₃): A signal is expected around δ 52 ppm.

Cyclobutane ring carbons (-CH₂- and -CH-): Signals are expected in the aliphatic region,

typically between δ 30-45 ppm.

Applications in Synthetic Chemistry
Methyl 3-methylenecyclobutanecarboxylate is a valuable intermediate due to its unique

structural features, which allow for a variety of subsequent chemical transformations.

Bioisosteric Replacement: The cyclobutane motif is increasingly used in medicinal chemistry

as a bioisostere for aromatic rings. Replacing flat aromatic systems with three-dimensional,

C(sp³)-rich scaffolds like cyclobutanes can improve physicochemical properties such as

solubility and metabolic stability, which are critical in drug design.

Access to Diverse Scaffolds: The exocyclic double bond can be subjected to a wide range of

reactions, including:

Hydrogenation: to produce the corresponding methyl 3-methylcyclobutanecarboxylate.

Epoxidation: to form a spiro-epoxide, which can be opened by various nucleophiles.

Diels-Alder and other Cycloaddition Reactions: Acting as a dienophile or dipolarophile to

construct more complex polycyclic systems.

Michael Addition: The strained ring system can influence the reactivity of conjugated

systems derived from this core structure.

The ester functionality provides a handle for further modifications, such as hydrolysis to the

corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, further

expanding the synthetic utility of this building block.

Conclusion
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Methyl 3-methylenecyclobutanecarboxylate is a potent and versatile building block in

modern organic synthesis. Its preparation via the Wittig reaction is a reliable method, providing

access to a strained and functionalized scaffold. The combination of the cyclobutane ring, the

exocyclic methylene group, and the methyl ester allows for a diverse array of chemical

modifications. For researchers in drug discovery and development, this compound represents a

key intermediate for accessing novel chemical space and for the synthesis of molecules with

potentially improved pharmacokinetic and pharmacodynamic profiles. As the demand for non-

aromatic, three-dimensional molecular scaffolds continues to grow, the importance of

intermediates like methyl 3-methylenecyclobutanecarboxylate is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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